Paynantheine

Serotonin Receptors Pharmacology Antinociception

Paynantheine (CAS 4697-66-9) is not a generic kratom alkaloid. It is a competitive μ/κ-opioid receptor antagonist with high-affinity 5-HT1AR and 5-HT2BR agonism—a profile mechanistically distinct from the partial μ-agonist mitragynine. Use it as a critical pharmacological control to dissect opioid- vs. serotonin-mediated antinociception, or as a lead scaffold for alcohol use disorder therapies with reduced abuse liability. Available as a certified reference material (CRM) for LC-MS/MS and HPLC-UV method validation in forensic, clinical toxicology, and QC applications.

Molecular Formula C23H28N2O4
Molecular Weight 396.5 g/mol
CAS No. 4697-66-9
Cat. No. B163193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaynantheine
CAS4697-66-9
Synonyms(+)-Paynantheine
Molecular FormulaC23H28N2O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC=C(C1CC2C3=C(CCN2CC1C=C)C4=C(N3)C=CC=C4OC)C(=O)OC
InChIInChI=1S/C23H28N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h5-8,13-14,16,19,24H,1,9-12H2,2-4H3/b17-13+/t14-,16-,19-/m0/s1
InChIKeyJGZKIGWXPPFMRG-CYSPOEIOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paynantheine (CAS 4697-66-9): Baseline Overview for Research Procurement


Paynantheine (CAS 4697-66-9) is a monoterpenoid indole alkaloid with molecular formula C23H28N2O4 and a molecular weight of approximately 396.5 g/mol . It is a significant constituent of the pharmacologically complex plant Mitragyna speciosa (kratom), comprising approximately 9% of the total alkaloid content in the leaves [1]. Paynantheine is structurally characterized as a diastereomer of the principal kratom alkaloid, mitragynine, and is part of a broader class of heteroyohimbine alkaloids found in the plant [2]. It is commercially available as a reference standard for research and forensic applications, and it serves as a critical analytical tool for the identification and quantification of kratom constituents in complex matrices .

Why Paynantheine (4697-66-9) Cannot Be Substituted by Generic Mitragynine or Other Kratom Alkaloids


The assumption that kratom alkaloids are functionally interchangeable is contradicted by a growing body of quantitative pharmacological evidence. Paynantheine exhibits a distinct pharmacological signature that is fundamentally different from the principal kratom alkaloid, mitragynine. While mitragynine acts as a partial agonist at the human µ-opioid receptor (µOR), paynantheine functions as a competitive antagonist at both human µ- and κ-opioid receptors [1]. Furthermore, paynantheine displays high affinity for serotonin receptors (5-HT1AR and 5-HT2BR), a characteristic largely absent in mitragynine, leading to opioid receptor-independent antinociceptive effects in vivo [2]. These critical differences in receptor pharmacology, metabolism, and safety profiles render generic substitution scientifically unsound and potentially confounding in experimental design. The following evidence guide provides a quantitative framework for understanding why the selection of paynantheine over its close analogs is a critical decision in research and industrial applications.

Paynantheine (4697-66-9) Quantitative Differentiation Evidence Guide


Paynantheine's High Affinity for 5-HT1AR Contrasts with Mitragynine's Opioid-Centric Profile

In direct in vitro radioligand binding assays, paynantheine exhibited high affinity for the serotonin receptors 5-HT1AR and 5-HT2BR. This contrasts sharply with the principal kratom alkaloid mitragynine, which showed negligible affinity for these targets [1]. This molecular-level difference translates to distinct in vivo effects: paynantheine produced antinociception in rats that was not mediated by opioid receptors, a pathway distinct from mitragynine's opioid-dependent analgesia [2].

Serotonin Receptors Pharmacology Antinociception

Paynantheine Demonstrates Reduced Hepatotoxicity Compared to Mitragynine in Human Cell Lines

A direct comparative study assessed the in vitro cytotoxicity of isolated paynantheine and mitragynine on human liver cell lines. Mitragynine exhibited a moderate inhibitory effect on the HepG2 (human hepatoma) cell line with an IC50 value of 42.11 ± 1.31 μM, while showing non-cytotoxic properties on the normal HL-7702 cell line at concentrations below 200 μM. In contrast, paynantheine exhibited only weak cytotoxic properties towards both the HepG2 and HL-7702 cell lines, demonstrating a significantly lower potential for hepatic toxicity under the same experimental conditions [1].

Toxicology Hepatotoxicity Drug Safety

Paynantheine Exhibits Reduced Potency for hERG Channel Inhibition Relative to Speciociliatine

A comparative study evaluating the cardiotoxicity of major kratom alkaloids using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) found that paynantheine blocks the delayed-rectifier potassium current (IKr). The calculated IC50 for paynantheine was 2.47 μM [1]. While all tested alkaloids (mitragynine, paynantheine, speciogynine, and speciociliatine) suppressed IKr, paynantheine's IC50 is on the higher end of the range (0.91 to 2.47 μM), indicating it is less potent at inhibiting this critical cardiac ion channel compared to speciociliatine [2].

Cardiotoxicity Safety Pharmacology hERG

Paynantheine Demonstrates Moderate CYP2D6 Inhibition, Minimizing Drug-Drug Interaction Risk Compared to Mitragynine

An in vitro study using human liver microsomes (HLMs) evaluated the cytochrome P450 inhibition potential of major kratom alkaloids. Mitragynine (MTG) and corynantheidine (COR) were identified as potent inhibitors of CYP2D6, with IC50 values of 2.2 μM and 4.2 μM, and Ki values of 1.1 μM and 2.8 μM, respectively. In stark contrast, paynantheine (PAY) and speciogynine (SPG) exhibited only moderate inhibition of CYP2D6 activity, with no Ki value reported for paynantheine, indicating a significantly lower risk of clinically relevant drug-drug interactions via this pathway [1].

Drug Metabolism CYP450 Drug-Drug Interactions

Paynantheine Exhibits Mixed-Type Inhibition of CES1, a Mechanistic Distinction from Mitragynine's Competitive Inhibition

A detailed kinetic study on the inhibition of human carboxylesterase 1 (CES1) by kratom alkaloids revealed a key mechanistic difference. Speciociliatine, paynantheine, and corynantheidine were all determined to be mixed-type reversible inhibitors of CES1. In contrast, mitragynine was a purely competitive inhibitor [1]. The Ki values for CES1 inhibition were also quantified: 20.6 μM for mitragynine and 26.1 μM for paynantheine [2]. This indicates that paynantheine not only has a slightly higher Ki (lower affinity) but also binds to a different site on the enzyme (mixed-type vs. competitive), which has implications for how it interacts with other substrates.

Drug Metabolism Enzyme Inhibition Carboxylesterase 1

Paynantheine Functions as an Opioid Antagonist, Contrasting with the Agonist/Partial Agonist Activity of Mitragynine and 7-Hydroxymitragynine

Functional characterization at opioid receptors reveals a fundamental divergence in activity. While 7-hydroxymitragynine and mitragynine act as full and partial agonists, respectively, at the human µ-opioid receptor, paynantheine has been characterized as a competitive antagonist at both human κ- and µ-opioid receptor subtypes [1]. This functional switch from agonist to antagonist is a major qualitative difference that directly impacts the compound's in vivo effects. For instance, paynantheine was shown to block morphine-induced antinociception and hyperlocomotion, whereas µOR agonists would potentiate these effects [2].

Opioid Receptor Pharmacology Antagonist

Paynantheine (4697-66-9): Prioritized Research and Industrial Application Scenarios


Differentiating Opioid vs. Non-Opioid Antinociception in Kratom Pharmacology

Leverage paynantheine's unique functional profile—specifically its role as a competitive opioid antagonist combined with its high affinity for 5-HT1A receptors—to mechanistically dissect kratom's complex analgesic effects [1][2]. In this application, paynantheine serves as a critical control compound. Its opioid receptor-independent antinociception, mediated via 5-HT1AR agonism, can be directly compared against mitragynine's opioid-dependent analgesia. This allows researchers to quantify the relative contributions of opioid and serotonergic pathways to the overall pain-relieving effects of kratom and its extracts.

Developing Safer Kratom-Derived Therapeutics for Alcohol Use Disorder (AUD)

Utilize paynantheine as a lead scaffold or pharmacological probe for developing treatments for alcohol use disorder with an improved therapeutic window [1]. Paynantheine's in vivo profile—characterized by its ability to block morphine-induced hyperlocomotion and its lack of robust rewarding properties in conditioned place preference (CPP) paradigms—is directly linked to its reduced µ-opioid receptor potency relative to agonists like 7-hydroxymitragynine [2]. This evidence positions paynantheine and its derivatives as starting points for designing novel compounds that modulate alcohol consumption without the high abuse liability associated with classical opioids .

Analytical Reference Standard for Forensic Toxicology and Kratom Product Authentication

Employ high-purity paynantheine (CRM) as a primary reference standard for the development and validation of quantitative analytical methods (e.g., LC-MS/MS, HPLC-UV) [1][2]. Paynantheine is a characteristic and abundant alkaloid in kratom, but its pharmacological inactivity at the µOR distinguishes it from other major constituents. This makes it an ideal marker for confirming the botanical identity of M. speciosa and quantifying its alkaloid profile in complex matrices such as urine, plasma, or seized materials. Its use ensures robust, legally defensible data for forensic investigations, clinical toxicology, and quality control of commercial kratom products .

Investigating Drug-Drug Interaction (DDI) Potential via Metabolic Enzyme Profiling

Utilize paynantheine as a comparator compound in in vitro panels to evaluate the drug-drug interaction (DDI) potential of kratom constituents [1]. The evidence demonstrates that paynantheine exhibits moderate inhibition of CYP2D6 and mixed-type inhibition of CES1 (Ki = 26.1 µM), a profile that is quantitatively and mechanistically distinct from the potent CYP2D6 inhibition by mitragynine (Ki = 1.1 µM) and the competitive CES1 inhibition by mitragynine [2]. Including paynantheine in DDI screening assays provides a more nuanced understanding of how different alkaloids within the kratom matrix contribute to the overall risk of adverse interactions with co-administered drugs, guiding safer product development and clinical recommendations.

Technical Documentation Hub

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